molecular formula C9H5ClN2O B3345480 1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- CAS No. 105600-11-1

1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-

Cat. No.: B3345480
CAS No.: 105600-11-1
M. Wt: 192.6 g/mol
InChI Key: HWQJEVAMQPKSMU-UHFFFAOYSA-N
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Description

1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Chemical Reactions Analysis

1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various catalysts . The major products formed from these reactions are often biologically active derivatives that can be further utilized in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- is unique due to its specific structure and the presence of the chloro and oxo groups, which enhance its biological activity. Similar compounds include:

These compounds share the indole nucleus but differ in their functional groups and specific applications, highlighting the versatility and importance of indole derivatives in various fields .

Properties

IUPAC Name

6-chloro-2-oxo-1,3-dihydroindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-5-1-2-6-7(4-11)9(13)12-8(6)3-5/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQJEVAMQPKSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547169
Record name 6-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105600-11-1
Record name 6-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Reactant of Route 2
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Reactant of Route 3
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Reactant of Route 4
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Reactant of Route 5
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Reactant of Route 6
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-

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